Bacteriocin SRCAM 1580

antimicrobial peptide identity bacteriocin reassignment tridecaptin

Bacteriocin SRCAM 1580 is a 35-amino-acid peptide originally reported as a class IIa bacteriocin produced by Bacillus circulans NRRL B-30644 (now Paenibacillus terrae), with claimed antibacterial activity against the foodborne pathogen Campylobacter jejuni. The peptide carries the characteristic class IIa YGNGV N-terminal motif and a single disulfide bridge (Cys9–Cys14), with a molecular mass of 3,629 Da and an isoelectric point of 9.39.

Molecular Formula
Molecular Weight
Cat. No. B1578116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacteriocin SRCAM 1580
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacteriocin SRCAM 1580 for Procurement: Identity, Reassignment, and Scientific Baseline


Bacteriocin SRCAM 1580 is a 35-amino-acid peptide originally reported as a class IIa bacteriocin produced by Bacillus circulans NRRL B-30644 (now Paenibacillus terrae), with claimed antibacterial activity against the foodborne pathogen Campylobacter jejuni [1]. The peptide carries the characteristic class IIa YGNGV N-terminal motif and a single disulfide bridge (Cys9–Cys14), with a molecular mass of 3,629 Da and an isoelectric point of 9.39 [2]. Critically, subsequent independent investigation was unable to isolate SRCAM 1580 or identify any genetic determinants for it in the producer strain, and the anti-Campylobacter activity originally attributed to SRCAM 1580 has been scientifically reassigned to the non-ribosomal lipopeptide tridecaptin A₁ [3]. This reassignment fundamentally alters the procurement and experimental design considerations for any entity marketed as Bacteriocin SRCAM 1580.

Why Generic Substitution Fails for Bacteriocin SRCAM 1580: The Identity Gap Between Reported Peptide and Actual Active Principle


Compounds marketed as Bacteriocin SRCAM 1580 cannot be treated as interchangeable with other anti-Campylobacter class IIa bacteriocins or with tridecaptin A₁ without rigorous qualification, because the molecular entity originally described has never been confirmed to exist as an isolated, bioactive product of the source strain [1]. The inability to detect SRCAM 1580 by either direct isolation or genomic analysis of Paenibacillus terrae NRRL B-30644, combined with the definitive reassignment of the strain's anti-Campylobacter activity to the structurally unrelated lipopeptide tridecaptin A₁, creates a fundamental identity gap: a synthetic peptide matching the published SRCAM 1580 sequence may not represent the actual antimicrobial principle produced by the bacterium, and its activity profile may diverge from both the originally reported bacteriocin and the now-identified tridecaptin [2]. This gap directly undermines any assumption of functional equivalence between SRCAM 1580 and either alternative class IIa bacteriocins (OR-7, L-1077, E 50-52) or tridecaptin-based compounds.

Bacteriocin SRCAM 1580 Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


Molecular Identity vs. Tridecaptin A₁: Failure to Isolate SRCAM 1580 and Formal Activity Reassignment

Direct investigation of the SRCAM 1580 producer strain Paenibacillus terrae NRRL B-30644 by Lohans et al. (2014) failed to detect SRCAM 1580 by either biochemical isolation or genomic analysis, and the anti-Campylobacter activity of this strain was formally reassigned to the lipopeptide tridecaptin A₁ [1]. Tridecaptin A₁ was structurally confirmed by NMR, MS/MS, GC-MS, and total chemical synthesis, and its biosynthetic gene cluster was identified in the strain's genome, whereas no genetic determinants corresponding to SRCAM 1580 were found [1]. This represents a fundamental identity differentiation: the marketed synthetic peptide 'SRCAM 1580' is not the confirmed antimicrobial principle of its reported source strain.

antimicrobial peptide identity bacteriocin reassignment tridecaptin Paenibacillus terrae

Structural Class Divergence: Class IIa Bacteriocin vs. Non-Ribosomal Lipopeptide

SRCAM 1580 is classified as a class IIa bacteriocin based on its YGNGV N-terminal motif, with a 35-amino-acid ribosomally synthesized sequence, molecular mass of 3,629 Da, and a single disulfide bridge (Cys9–Cys14) [1]. In contrast, tridecaptin A₁—the actual anti-Campylobacter principle from the same strain—is a non-ribosomal lipopeptide comprising only 13 amino acids (including non-proteinogenic D-amino acids and diaminobutyrate residues), a molecular mass of 1,479 Da, and an N-terminal lipid tail essential for activity; its MIC against C. jejuni NCTC 11168 is 100 µM [2]. This structural class divergence means that synthetic SRCAM 1580 and tridecaptin A₁ differ fundamentally in biosynthesis route, post-translational modification requirements, protease susceptibility, and membrane-targeting mechanism.

peptide structural class class IIa bacteriocin lipopeptide non-ribosomal peptide

In Vivo Campylobacter Colonization Reduction in Turkey Poults: Quantitative Efficacy of the Bacteriocin Preparation

In a randomized controlled trial in turkey poults, a purified, microencapsulated bacteriocin preparation derived from the SRCAM-producing Bacillus circulans and Paenibacillus polymyxa strains eliminated detectable cecal Campylobacter concentrations: treated birds had Campylobacter levels below the detection limit of 1 × 10² cfu/g, compared with 1.0 × 10⁶ cfu/g in untreated controls, representing a >4 log₁₀ reduction (P < 0.05) [1]. For cross-study context, the class IIa bacteriocin E 50-52 (from Enterococcus faecium) reduced C. jejuni and Salmonella Enteritidis by >5 log₁₀ in broiler ceca [2], while bacteriocin OR-7 (from Lactobacillus salivarius) reduced C. jejuni colonization by at least 6 log₁₀ (one millionfold) in chicks [3], and bacteriocin L-1077 achieved >4 log₁₀ reduction of C. jejuni and 6–8 log₁₀ reduction of S. Enteritidis in market-age broilers [4]. It must be noted that the turkey poult study used a mixture of bacteriocins and did not test pure SRCAM 1580 as a single agent.

in vivo efficacy Campylobacter colonization poultry cecal reduction

Thermal and pH Stability Profile vs. Tridecaptin A₁: Processing and Formulation Implications

Bacteriocin SRCAM 1580 demonstrates class IIa-typical thermostability, retaining antimicrobial activity after incubation at 100°C for 15 minutes, and is stable across pH 3.0–9.0, with inactivation occurring only at pH 10.0; activity is abolished by treatment with β-chymotrypsin, proteinase K, and papain but not lysozyme or lipase [1]. By contrast, tridecaptin A₁ stability data have been reported in the context of its synthetic analogues: the lipid tail is essential for antimicrobial activity (truncated analogue H-TriA₁ shows reduced activity, MIC >100 µg/mL vs. 3.13 µg/mL for Oct-TriA₁ against E. coli), and synthetic analogues with simplified lipid tails (e.g., Oct-TriA₁) retain full antimicrobial properties while improving synthetic accessibility [2]. No direct head-to-head thermal or pH stability comparison between purified SRCAM 1580 and tridecaptin A₁ has been published. This absence of comparative stability data means that formulation decisions cannot assume equivalent stability profiles between the two compound classes.

peptide stability thermal stability pH stability formulation compatibility

Absence of Genetic Determinants vs. Characterized Biosynthetic Cluster: Reproducibility and Production Route Implications

Genome sequencing and bioinformatic analysis of Paenibacillus terrae NRRL B-30644 by Lohans et al. (2014) failed to identify any genetic determinants corresponding to SRCAM 1580, while the biosynthetic gene cluster responsible for tridecaptin A₁ production was successfully identified and characterized in the same genome [1]. Furthermore, the same strain was found to produce paenicidin B, a novel lantibiotic active against Gram-positive bacteria, with MS/MS evidence confirming its structural similarity to paenicidin A [1]. In the related strain Paenibacillus polymyxa NRRL B-30509, a previously reported bacteriocin SRCAM 602 was similarly undetectable, with the anti-Campylobacter activity reassigned to tridecaptin A and paenicidin A [2]. The absence of identifiable SRCAM 1580 genetic determinants contrasts sharply with the well-characterized non-ribosomal peptide synthetase clusters for tridecaptins and the ribosomal biosynthetic machinery for paenicidins, both confirmed in these strains.

biosynthetic gene cluster heterologous expression genetic determinant fermentation reproducibility

Anti-Campylobacter Activity Spectrum vs. Class IIa Bacteriocin Alternatives L-1077, E 50-52, and OR-7

The quantitative anti-Campylobacter activity of purified SRCAM 1580 as a single agent has not been reported as MIC values in the primary literature; the original 2005 characterization reported only zone-of-inhibition spot tests using crude ammonium sulfate precipitates [1]. In contrast, the structurally related class IIa bacteriocin alternatives have well-defined MIC ranges: L-1077 exhibits MICs of 0.09–1.5 µg/mL against 33 bacterial isolates including both Gram-negative and Gram-positive species [2]; E 50-52 shows MICs of 0.025–32 µg/mL against C. jejuni, Yersinia spp., Salmonella spp., E. coli O157:H7, Shigella dysenteriae, Morganella morganii, Staphylococcus spp., and Listeria spp. [3]; and OR-7 demonstrates consistent reduction of C. jejuni colonization by ≥6 log₁₀ in vivo [4]. The absence of quantitative MIC data for pure SRCAM 1580 against a defined panel of target organisms represents a significant evidence gap relative to its better-characterized class IIa comparators.

antimicrobial spectrum MIC comparison class IIa bacteriocin Campylobacter jejuni

Bacteriocin SRCAM 1580: Best Research and Industrial Application Scenarios Based on Differentiated Evidence


Reference Standard for Investigating the SRCAM-to-Tridecaptin Activity Reassignment Phenomenon

The most scientifically rigorous application of synthetic SRCAM 1580 is as a reference compound in studies designed to resolve the identity discrepancy between the originally reported bacteriocin and the now-identified tridecaptin A₁. Because Lohans et al. (2014) were unable to isolate SRCAM 1580 from the producer strain and found no genetic determinants for it, synthetic SRCAM 1580 can serve as a comparator to test whether the reported peptide sequence possesses inherent anti-Campylobacter activity independent of the tridecaptin lipopeptide [1]. Such studies should include tridecaptin A₁ (or Oct-TriA₁) as a positive control and should report quantitative MIC values against C. jejuni NCTC 11168 and other Gram-negative foodborne pathogens, enabling direct potency comparison with the well-characterized tridecaptin series [2].

Class IIa Bacteriocin Structure-Activity Relationship (SAR) Studies with Atypical Gram-Negative Targeting

SRCAM 1580 is notable among class IIa bacteriocins for its reported activity against the Gram-negative pathogen Campylobacter jejuni, whereas most class IIa bacteriocins (defined by the YGNGV motif) are characterized by narrow-spectrum activity against Gram-positive bacteria [1]. Synthetic SRCAM 1580 can therefore serve as a tool compound for SAR studies aimed at understanding the structural determinants that enable class IIa bacteriocins to cross the Gram-negative outer membrane. Comparative studies should include well-characterized class IIa bacteriocins such as L-1077 (MIC 0.09–1.5 µg/mL), E 50-52 (MIC 0.025–32 µg/mL), and OR-7 as benchmarks for both potency and spectrum breadth [2].

Feed Additive Formulation Development with Validated Thermal Stability Requirements

The documented thermostability of SRCAM 1580 (activity retained after 100°C for 15 minutes) and its pH stability range (3.0–9.0) make it potentially suitable for feed-additive applications requiring thermal processing, such as pelleted poultry feed [1]. However, any such development program must first verify that the synthetic peptide product retains these stability properties, and must benchmark in vivo efficacy against the published turkey poult data (Campylobacter reduction from 1.0 × 10⁶ to <1 × 10² cfu/g of cecal contents) and comparator bacteriocins including OR-7 (>6 log₁₀ reduction) and L-1077 (>4 log₁₀ reduction) [2]. The identity gap between SRCAM 1580 and tridecaptin A₁ must be explicitly addressed in any regulatory dossier for food safety applications.

Procurement Qualification Panel for Anti-Campylobacter Drug Discovery Screening

For research groups screening anti-Campylobacter agents, SRCAM 1580 can be included as one member of a qualification panel alongside tridecaptin A₁, the synthetic analogue Oct-TriA₁, and established class IIa bacteriocins (L-1077, E 50-52, OR-7). This panel design directly addresses the evidence gaps identified in the quantitative evidence guide: the absence of purified MIC data for SRCAM 1580, its unconfirmed status as a natural product, and the demonstrated superiority of tridecaptin analogues in terms of structural characterization and synthetic tractability [1]. Including SRCAM 1580 in such a panel provides scientific value specifically as a comparator that illuminates the divergent activity profiles and development readiness of each compound class, thereby informing downstream procurement decisions for lead compound scale-up [2].

Quote Request

Request a Quote for Bacteriocin SRCAM 1580

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.